molecular formula C10H21NO B7761169 1-(tert-butylamino)-3,3-dimethylbutan-2-one CAS No. 59288-28-7

1-(tert-butylamino)-3,3-dimethylbutan-2-one

Cat. No.: B7761169
CAS No.: 59288-28-7
M. Wt: 171.28 g/mol
InChI Key: SZPHKILITFJYGM-UHFFFAOYSA-N
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Description

1-(tert-Butylamino)-3,3-dimethylbutan-2-one is an organic compound characterized by the presence of a tert-butylamino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butylamino)-3,3-dimethylbutan-2-one typically involves the reaction of tert-butylamine with a suitable precursor, such as 3,3-dimethylbutan-2-one. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reaction conditions include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of zeolite catalysts has been reported to enhance the efficiency of the reaction, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylamino)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-(tert-butylamino)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(tert-Butylamino)-3,3-dimethylbutan-2-one can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(tert-butylamino)-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2,3)8(12)7-11-10(4,5)6/h11H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPHKILITFJYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362846
Record name SBB002883
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59288-28-7
Record name SBB002883
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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